molecular formula C17H22ClNS B5193656 4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride

4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride

Cat. No. B5193656
M. Wt: 307.9 g/mol
InChI Key: PVGCBPANFARHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.

Mechanism of Action

BPTES targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various molecules, including nucleotides and amino acids, which are essential for cancer cell growth. By inhibiting glutaminase, BPTES reduces the availability of glutamate, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, with minimal effects on normal cells. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BPTES has been shown to reduce the migration and invasion of cancer cells, which are essential for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BPTES has also been shown to be selective for glutaminase, with minimal off-target effects. However, BPTES has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. BPTES can also be unstable in some conditions, which can affect its potency.

Future Directions

For BPTES research include optimizing the synthesis of BPTES and developing more potent analogs. In addition, further studies are needed to understand the mechanism of action of BPTES and its effects on cancer metabolism. BPTES may also have potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases.

Synthesis Methods

BPTES can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-fluoropyridine with sec-butylmagnesium bromide to obtain 4-sec-butylpyridine. This compound is then reacted with 4-chlorobenzenethiol to obtain 4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine. The final step involves the reaction of the obtained compound with hydrochloric acid to yield BPTES hydrochloride.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer research and therapy. Glutamine metabolism is known to be upregulated in cancer cells, and targeting glutaminase with BPTES can lead to the inhibition of cancer cell growth. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. BPTES has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-[2-(4-butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NS.ClH/c1-3-14(2)16-4-6-17(7-5-16)19-13-10-15-8-11-18-12-9-15;/h4-9,11-12,14H,3,10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGCBPANFARHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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